Comparative Potency of NMDA Receptor Potentiator-1 vs. CIQ at Recombinant NR2C and NR2D Subunits
NMDA Receptor Potentiator-1 (Compound 1368) demonstrates a distinct potency profile for enhancing NR2C and NR2D subunit-containing NMDA receptors, with reported IC50 values of 4 μM and 5 μM, respectively . In contrast, its close structural analog, CIQ (CAS 486427-17-2), potentiates the same subunits with greater potency, exhibiting EC50 values of 2.7 μM for NR2C and 2.8 μM for NR2D . This quantitative difference in a recombinant expression system highlights that NMDA Receptor Potentiator-1 is a less potent, but still effective, subunit-selective tool.
| Evidence Dimension | Potency for NR2C and NR2D subunit potentiation |
|---|---|
| Target Compound Data | IC50: 4 μM (NR2C), 5 μM (NR2D) |
| Comparator Or Baseline | CIQ (EC50: 2.7 μM for NR2C, 2.8 μM for NR2D) |
| Quantified Difference | NMDA Receptor Potentiator-1 is ~1.5-fold less potent for NR2C and ~1.8-fold less potent for NR2D compared to CIQ. |
| Conditions | Recombinant NMDA receptors expressed in heterologous cells (e.g., HEK293 or Xenopus oocytes). |
Why This Matters
The reduced potency of NMDA Receptor Potentiator-1 compared to CIQ allows for finer titration of receptor enhancement in vitro, which can be critical for experiments where excessive potentiation may mask subtle physiological responses or induce toxicity.
